2-(4-Benzylpiperazino)-5-fluorobenzoic acid

説明

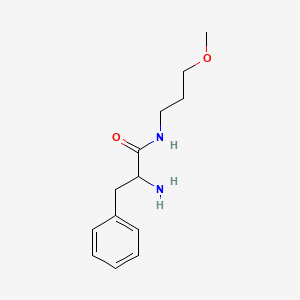

The compound “2-(4-Benzylpiperazino)-5-fluorobenzoic acid” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .

Synthesis Analysis

A practical method for the synthesis of N-benzylpiperazine involves the reaction of commercially available anhydrous piperazine with two equivalents of piperazinium dihydrochloride to form a monohydrochloride intermediate in situ .Molecular Structure Analysis

The molecular structure of benzylpiperazine, a component of the compound , is characterized by a six-membered ring with two nitrogen atoms . The presence of these two nitrogen atoms improves the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .科学的研究の応用

-

Synthesis of Coenzyme Q Homologues

- Field : Organic Chemistry

- Application : The compound 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1, 4]benzoquinone hydrochloride, which is structurally similar to 2-(4-Benzylpiperazino)-5-fluorobenzoic acid, is used in the synthesis of Coenzyme Q homologues .

- Method : The compound is prepared from 2, 3, 4, 5-tetramethoxytoluene via the Blanc reaction, oxidation, and alkylation .

- Results : The described method provides a good yield of the heterocyclic substitute at the C-5 position of the Coenzyme Q homologue and is suitable for the synthesis of other homologues .

-

Designing Drugs

- Field : Pharmaceutical Industry

- Application : Piperidines, which are structurally similar to 2-(4-Benzylpiperazino)-5-fluorobenzoic acid, are among the most important synthetic fragments for designing drugs .

- Method : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

-

Drug Discovery

- Field : Medicinal Chemistry

- Application : Piperazine, a compound similar to 2-(4-Benzylpiperazino)-5-fluorobenzoic acid, is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Method : Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited .

- Results : About 80% of piperazine-containing drugs contain substituents only at the nitrogen atoms .

-

Synthesis of Novel Heterocycles

- Field : Medicinal Chemistry

- Application : A novel series of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines was synthesized . These compounds are structurally similar to 2-(4-Benzylpiperazino)-5-fluorobenzoic acid .

- Method : The compounds were synthesized by the reaction of the chloro pyrazolo[3,4-b]pyrazine carbonitrile 1 with selenium element in the presence of sodium borohydride and ethanol .

- Results : Certain compounds were screened for their antimicrobial activity which revealed remarkable activities against various pathogenic strains of bacteria and fungi . Some of these compounds exhibited promising anticancer action against some colon and breast cancer cells .

-

Pharmaceutical Intermediates

- Field : Pharmaceutical Industry

- Application : Ethyl 1-{2-[(4-benzylpiperazino)methyl]phenyl}-4-piperidinecarboxylate, a compound similar to 2-(4-Benzylpiperazino)-5-fluorobenzoic acid, is used as a pharmaceutical intermediate .

- Method : The compound is synthesized using standard organic synthesis techniques .

- Results : The compound is used in the synthesis of various pharmaceuticals .

-

Various Applications

- Field : Medicinal Chemistry

- Application : 2-(4-Benzylpiperazino)benzaldehyde, a compound similar to 2-(4-Benzylpiperazino)-5-fluorobenzoic acid, has various applications in the field of medicinal chemistry .

- Method : The compound is used in the synthesis of various drugs and additives .

- Results : The compound is used in the synthesis of drugs influencing immune function, anti-stress drugs, veterinary raw materials, inhibitor drugs, food additives, and coating agents .

Safety And Hazards

将来の方向性

Piperazines, including benzylpiperazine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperazines, including “2-(4-Benzylpiperazino)-5-fluorobenzoic acid”, is an important task of modern organic chemistry .

特性

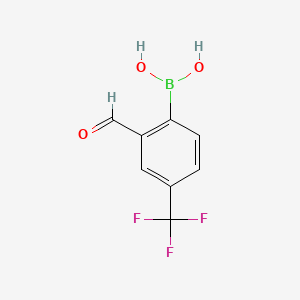

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-15-6-7-17(16(12-15)18(22)23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOYDKUTNHOZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001193492 | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazino)-5-fluorobenzoic acid | |

CAS RN |

1256633-38-1 | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)